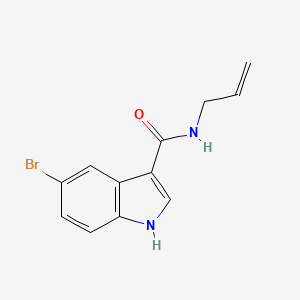
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide, also known as BRINCPIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of indole-3-carboxamide and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is not well understood. However, it has been suggested that 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide may exert its anticancer effects by inhibiting the activity of specific enzymes involved in cell growth and proliferation. Furthermore, it has been proposed that 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been found to affect various biochemical and physiological processes. In cancer cells, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation, leading to cell death. In animal models of inflammatory diseases, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is its limited availability. It is a synthetic compound that is not commercially available, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide. One potential direction is the development of new drugs based on 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide and its potential therapeutic applications. Furthermore, studies are needed to investigate the safety and toxicity of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide in animal models and humans. Finally, the synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide needs to be optimized to improve its yield and reduce the cost of production.
Conclusion:
In conclusion, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is a synthetic compound that has shown promising results in various studies. It has potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide needs to be optimized to improve its yield and reduce the cost of production.
Méthodes De Synthèse
The synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide involves the reaction of 5-bromoindole-3-carboxylic acid with propargylamine in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acetic anhydride to obtain 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide.
Applications De Recherche Scientifique
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In various studies, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-5-14-12(16)10-7-15-11-4-3-8(13)6-9(10)11/h2-4,6-7,15H,1,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUCQCPTSRTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)
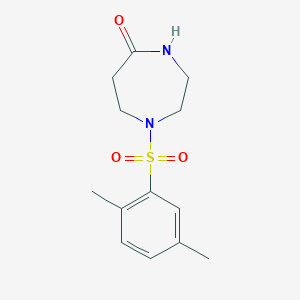


![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
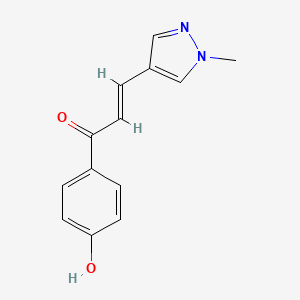
![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
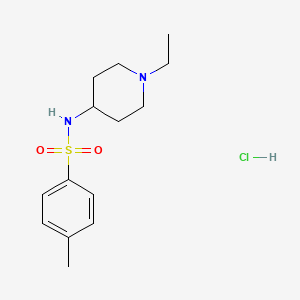


![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
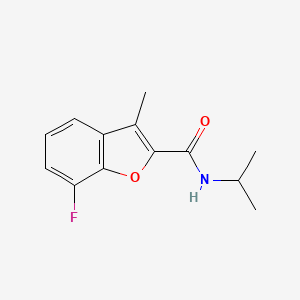
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)